AN5777

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

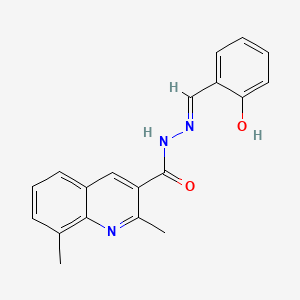

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4g/mol |

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |

InChI |

InChI=1S/C19H17N3O2/c1-12-6-5-8-14-10-16(13(2)21-18(12)14)19(24)22-20-11-15-7-3-4-9-17(15)23/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |

InChI Key |

ARBAVLNDKREMOX-RGVLZGJSSA-N |

SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=CC=C3O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of AN5777: A Focus on GSPT1 Degradation in Neoplasms, Not Iron Regulation

Initial investigations into the mechanism of action of AN5777 in the context of iron regulation have revealed a significant discrepancy. Current scientific and drug development literature does not support the involvement of this compound in iron metabolism. Instead, available data robustly identifies this compound as a preclinical GSPT1 degrader with a potential therapeutic application in oncology.

A comprehensive search of scientific databases and patent information indicates that this compound is under development by the Kunming Institute of Botany as a potential anti-cancer agent.[1] Its mechanism of action is centered on the degradation of G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination.[1] This targeted degradation is mediated through the ubiquitin-proteasome system, a cellular machinery responsible for the breakdown of unwanted or damaged proteins.[1]

Preclinical studies have demonstrated that this compound exhibits antiproliferative activity against specific cancer cell lines, such as U937 and OCI-AML-2.[1] The cytotoxic effects of this compound are dependent on the presence of Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, and the target protein GSPT1.[1] By inducing the degradation of GSPT1, this compound has been shown to cause G1 phase cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.

The core focus of this compound research and development, as evidenced by the available information, is on its potential as a novel anti-neoplastic drug. There is no current scientific literature or clinical trial data that links this compound to the regulation of iron homeostasis, including key players like hepcidin and ferroportin.

Therefore, the premise of creating an in-depth technical guide on the mechanism of action of this compound in iron regulation cannot be fulfilled based on the current body of scientific knowledge. The compound's established role is within the field of oncology as a GSPT1 degrader.

Visualizing the Established Mechanism of this compound:

While a signaling pathway for iron regulation involving this compound cannot be provided, the following diagram illustrates its known mechanism of action in cancer cells.

Caption: Mechanism of this compound as a GSPT1 degrader in cancer cells.

Due to the fundamental discrepancy between the requested topic and the available scientific evidence, the creation of quantitative data tables and detailed experimental protocols related to this compound and iron regulation is not possible. The scientific community's understanding of this compound is currently confined to its role in oncology.

References

A Technical Guide to Humanized Anti-Hemojuvelin Monoclonal Antibodies: A Novel Therapeutic Approach for Anemias of Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of humanized anti-hemojuvelin (HJV) monoclonal antibodies, a promising class of therapeutics for treating anemia of inflammation (AI) and other disorders characterized by inappropriately high hepcidin levels. This document details the underlying signaling pathways, the mechanism of action of these antibodies, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Introduction: The Role of Hemojuvelin in Iron Homeostasis

Iron is a critical element for numerous physiological processes, most notably erythropoiesis. The systemic regulation of iron is tightly controlled by the peptide hormone hepcidin. Elevated hepcidin levels, often triggered by inflammation, lead to the internalization and degradation of the iron exporter ferroportin, resulting in decreased iron absorption from the gut and sequestration of iron within macrophages. This functional iron deficiency is a key driver of anemia of inflammation.

Hemojuvelin (HJV), a glycosylphosphatidylinositol (GPI)-anchored protein primarily expressed in the liver and skeletal muscle, is a crucial co-receptor in the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression.[1] Specifically, HJV interacts with BMP ligands (such as BMP-2, BMP-4, and BMP-6) and BMP type I and type II receptors, leading to the phosphorylation of SMAD1/5/8.[1][2] Phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP).[1]

Given its pivotal role in hepcidin regulation, HJV has emerged as a prime therapeutic target for diseases of iron dysregulation. Humanized anti-HJV monoclonal antibodies are designed to bind to HJV and disrupt its interaction with the BMP receptor complex, thereby inhibiting SMAD signaling and suppressing hepcidin production.[3] This mechanism of action aims to restore iron availability for erythropoiesis and alleviate anemia.

Data Presentation: Preclinical and Clinical Efficacy

Multiple humanized anti-hemojuvelin monoclonal antibodies have been developed and evaluated in preclinical and clinical settings. This section summarizes the key quantitative data for prominent examples, including h5F9.23, h5F9-AM8, and DISC-0974.

Table 1: In Vitro Activity of Humanized Anti-HJV Monoclonal Antibodies

| Antibody | Target | Assay | IC50 | Reference |

| h5F9.23 | Hemojuvelin | HJV-mediated BMP signaling (Luciferase Reporter Assay) | 17.1 nM | |

| h5F9-AM8 | Hemojuvelin | HJV-mediated BMP signaling (Luciferase Reporter Assay) | 0.38 nM |

Table 2: Preclinical Efficacy of h5F9-AM8 in a Mouse Model of Iron-Refractory Iron Deficiency Anemia (IRIDA)

| Treatment Group | Animal Model | Dose and Administration | Key Findings | Reference |

| h5F9-AM8 | Tmprss6-/- mice | 20 mg/kg, single intravenous injection | Significant increase in hemoglobin levels at weeks 2-6 compared to hIgG control. | |

| h5F9-AM8 (cross-over) | Tmprss6-/- mice | 20 mg/kg, intravenous injection at week 10 | Correction of anemia observed at weeks 12 and 14. |

Table 3: Preclinical Efficacy of Anti-HJV Antibodies in a Rat Model of Anemia of Chronic Disease (ACD)

| Antibody | Animal Model | Dose and Administration | Key Findings | Reference |

| h5F9.23 | PGPS-induced arthritis | 20 mg/kg, weekly intravenous injections for 4 weeks | Recovery of hemoglobin observed, peaking after the second and third injections. | |

| h5F9-AM8 | PGPS-induced arthritis | 20 mg/kg, weekly intravenous injections for 4 weeks | Significant improvement in hemoglobin levels after the second injection, with the effect lasting for approximately 2 weeks. |

Table 4: Phase 1 Clinical Trial of DISC-0974 in Healthy Volunteers

| Dose | Administration | N | Key Pharmacodynamic Effects | Reference |

| 7 mg | Intravenous | 8 | No appreciable difference from placebo in serum iron and TSAT. | |

| 14 mg | Subcutaneous | 6 | Increased mean and median serum iron and TSAT between baseline and Day 8. | |

| 28 mg | Subcutaneous | 6 | Dose-dependent decrease in serum hepcidin and increase in serum iron. | |

| 56 mg | Subcutaneous | 6 | Nearly 75% reduction in serum hepcidin relative to baseline; statistically significant increase in hemoglobin (+1.1 g/dL, p=0.009) at Day 42 compared to placebo. |

Table 5: Phase 1b Clinical Trial of DISC-0974 in Patients with Myelofibrosis and Anemia

| Dose | Administration | N | Key Efficacy Endpoints | Reference |

| 14 mg | Subcutaneous, monthly | 1 | Dose-dependent reductions in serum hepcidin and increases in serum iron. | |

| 28 mg | Subcutaneous, monthly | 7 | Dose-dependent reductions in serum hepcidin and increases in serum iron. | |

| 50 mg | Subcutaneous, monthly | 12 | Meaningful and sustained hepcidin reductions (over 80%). | |

| 75 mg | Subcutaneous, monthly | 8 | Hematologic responses were achieved in non-transfusion-dependent and transfusion-dependent participants. | |

| 100 mg | Subcutaneous, monthly | 6 | Hematologic responses were achieved in non-transfusion-dependent and transfusion-dependent participants. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of humanized anti-hemojuvelin monoclonal antibodies.

Humanization of Anti-Hemojuvelin Monoclonal Antibodies

The humanization of murine anti-HJV antibodies is a critical step to reduce their immunogenicity in humans. The process typically involves complementarity-determining region (CDR) grafting.

Protocol:

-

Murine Antibody Generation: Generate murine monoclonal antibodies against human hemojuvelin using standard hybridoma technology.

-

Sequencing: Isolate the variable heavy (VH) and variable light (VL) chain genes from the selected hybridoma clones and sequence them to identify the CDRs.

-

Framework Selection: Select suitable human germline framework regions (FRs) that are homologous to the murine VH and VL FRs. In silico modeling is often employed to predict the impact of different human frameworks on the conformation of the CDRs.

-

CDR Grafting: Genetically engineer chimeric genes by grafting the murine CDR sequences into the selected human FRs.

-

Back-Mutation Analysis: Analyze the 3D structure of the original murine antibody to identify any framework residues that may be critical for maintaining the CDR loop conformation and antigen binding affinity. Introduce "back-mutations" to the human framework to incorporate these critical murine residues if necessary.

-

Expression and Production: Clone the humanized VH and VL genes into a mammalian expression vector and transfect into a suitable host cell line (e.g., CHO cells) for antibody production.

-

Characterization: Purify the humanized antibody and characterize its binding affinity, specificity, and in vitro activity compared to the parent murine antibody.

In Vitro Inhibition of HJV-Mediated BMP Signaling (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory activity of anti-HJV antibodies on the BMP signaling pathway.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with three plasmids:

-

An expression vector for human hemojuvelin.

-

A BMP-responsive element (BRE)-luciferase reporter construct (containing multiple copies of the SMAD1/5/8 binding site upstream of a minimal promoter driving firefly luciferase expression).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Antibody Treatment: 24 hours post-transfection, replace the medium with fresh serum-free medium containing serial dilutions of the humanized anti-HJV antibody or a human IgG isotype control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

-

Data Analysis: Plot the normalized luciferase activity against the antibody concentration and determine the IC50 value using a non-linear regression model.

Antibody-Antigen Binding Affinity Measurement (ELISA)

An enzyme-linked immunosorbent assay (ELISA) can be used to determine the binding affinity of the humanized antibody to hemojuvelin.

Protocol:

-

Plate Coating: Coat a 96-well microtiter plate with recombinant human hemojuvelin (e.g., 200 ng/well in a carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

-

Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 1% BSA in PBS for 2 hours at room temperature.

-

Antibody Incubation: Add serial dilutions of the humanized anti-HJV antibody to the wells and incubate for 1 hour at 37°C.

-

Secondary Antibody Incubation: Wash the plate with PBST and add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate with PBST and add a TMB substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Data Analysis: Plot the absorbance against the antibody concentration and determine the dissociation constant (Kd) by non-linear regression analysis.

Turpentine-Induced Model of Anemia of Chronic Disease in Mice

This model is used to evaluate the in vivo efficacy of anti-HJV antibodies in a setting of inflammation-induced anemia.

Protocol:

-

Animal Model: Use 8-10 week old C57BL/6 mice.

-

Induction of Anemia:

-

Inject 100 µL of sterile turpentine oil subcutaneously into the intrascapular region.

-

To establish chronic inflammation and anemia, repeat the turpentine injection weekly for 3-6 weeks.

-

-

Antibody Treatment:

-

Administer the humanized anti-HJV antibody or a human IgG isotype control via intravenous or intraperitoneal injection. Dosing regimens can vary, for example, 20 mg/kg once weekly.

-

Treatment can be initiated either prophylactically at the start of turpentine injections or therapeutically after anemia has been established.

-

-

Sample Collection and Analysis:

-

Collect blood samples periodically (e.g., weekly) via retro-orbital or tail vein bleeding.

-

Measure complete blood counts (CBC), including hemoglobin, hematocrit, and red blood cell count.

-

Measure serum iron, total iron-binding capacity (TIBC), and transferrin saturation (TSAT).

-

Measure serum hepcidin levels using an ELISA or mass spectrometry-based assay.

-

At the end of the study, harvest tissues (liver, spleen) for histological analysis and gene expression studies (e.g., qRT-PCR for hepcidin mRNA).

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: The Hemojuvelin-Hepcidin Signaling Pathway

Caption: The BMP/HJV signaling pathway leading to hepcidin expression and its inhibition by an anti-HJV antibody.

Diagram 2: Mechanism of Action of Anti-Hemojuvelin Antibody

Caption: The mechanism of action of an anti-hemojuvelin antibody, from pathway inhibition to physiological outcome.

Diagram 3: Experimental Workflow for Preclinical Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of an anti-hemojuvelin antibody.

Conclusion

Humanized anti-hemojuvelin monoclonal antibodies represent a targeted and promising therapeutic strategy for the treatment of anemia of inflammation and other disorders of iron metabolism. By inhibiting the HJV-BMP signaling axis, these antibodies effectively suppress hepcidin production, leading to increased iron availability and improved erythropoiesis. The preclinical and clinical data presented in this guide demonstrate the potential of this approach. Further research and clinical development are warranted to fully elucidate the therapeutic benefits of anti-HJV antibodies in various patient populations.

References

- 1. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemojuvelin regulates hepcidin expression via a selective subset of BMP ligands and receptors independently of neogenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P1559: DISC-0974, A FIRST-IN-HUMAN ANTI-HEMOJUVELIN MONOCLONAL ANTIBODY, REDUCES SERUM HEPCIDIN LEVELS AND MOBILIZES IRON IN HEALTHY PARTICIPANTS - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical In-Depth Technical Guide to DISC-0974

For Researchers, Scientists, and Drug Development Professionals

Introduction

DISC-0974 is a humanized monoclonal antibody that targets hemojuvelin (HJV), a critical co-receptor in the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression.[1] By inhibiting HJV, DISC-0974 is designed to suppress the production of hepcidin, the master regulator of iron homeostasis.[2] Elevated hepcidin levels are a key driver of anemia of inflammation (also known as anemia of chronic disease) by sequestering iron and limiting its availability for erythropoiesis.[2] This document provides a comprehensive overview of the preclinical data for DISC-0974, detailing its mechanism of action, and summarizing key findings from in vivo animal models.

Mechanism of Action: Targeting the Hemojuvelin-Hepcidin Axis

DISC-0974 exerts its effect by binding to hemojuvelin, thereby preventing the formation of the BMP/BMP receptor/HJV complex.[3] This complex is essential for signaling that leads to the transcription of the hepcidin gene (HAMP).[4] By disrupting this pathway, DISC-0974 effectively reduces hepcidin production, leading to increased iron availability for the production of red blood cells.

Below is a diagram illustrating the signaling pathway targeted by DISC-0974.

Caption: Mechanism of action of DISC-0974 in the hepcidin signaling pathway.

Preclinical Efficacy in Animal Models

The efficacy of DISC-0974 has been evaluated in rodent and non-human primate models of anemia. These studies have consistently demonstrated the ability of DISC-0974 to modulate iron metabolism and improve hematological parameters.

Adenine-Induced Rat Model of Chronic Kidney Disease (CKD)

Anemia is a frequent complication of CKD, partly due to elevated hepcidin levels. The adenine-induced rat model is a well-established method for studying CKD-associated anemia.

Experimental Protocol:

The study utilized a rat model of CKD induced by an adenine-rich diet. Renal impairment was induced in Sprague Dawley rats by feeding them a diet containing 0.75% adenine for three weeks. Following the induction phase, the rats were switched to a control diet for the remainder of the study.

Below is a diagram outlining the experimental workflow.

Caption: Experimental workflow for the adenine-induced CKD rat model.

Results:

Treatment with DISC-0974 at a dose of 20mg/kg was well-tolerated and did not adversely affect body weight. The key findings from this preclinical model are summarized in the table below.

| Parameter | Vehicle Control | DISC-0974 (20 mg/kg) | Outcome |

| HAMP Gene Expression | Baseline | Reduced | DISC-0974 suppressed hepcidin gene expression in the liver. |

| Serum Hepcidin | Elevated | Reduced | Led to decreased circulating hepcidin levels. |

| Serum Iron | Reduced | Increased | Increased the concentration of iron in the serum. |

| Reticulocyte Hemoglobin | Reduced | Increased | Improved cellular hemoglobinization. |

| Hemoglobin Improvement | N/A | 17 g/L increase | Showed a substantial improvement in hemoglobin levels compared to the vehicle group. |

These results demonstrate that by reducing hepcidin, DISC-0974 effectively mobilizes iron and improves anemia in a rat model of chronic kidney disease.

Non-Human Primate (NHP) Model of Inflammation

To evaluate the effect of DISC-0974 in a model of acute inflammation, a study was conducted in non-human primates where inflammation was induced by interleukin-6 (IL-6).

Experimental Protocol:

While specific details of the DISC-0974 study protocol in an IL-6-induced NHP model are not publicly available, a general methodology for such a model involves the administration of recombinant human IL-6 to induce an inflammatory state, which in turn elevates hepcidin and causes hypoferremia. The efficacy of a therapeutic agent is then assessed by its ability to counteract these effects.

Results:

In non-human primates, DISC-0974 demonstrated a dose-dependent reduction in hepcidin levels, which led to subsequent increases in serum iron and transferrin saturation (TSAT). Pharmacokinetic and pharmacodynamic modeling from NHP studies predicted that low monthly doses of DISC-0974 would be sufficient to produce a significant and sustained biological effect in humans.

The binding affinity of DISC-0974 to hemojuvelin from different species is detailed in the table below.

| Species | Binding Affinity (Kd) |

| Human | 100 pM |

| Cynomolgus Monkey | 110 pM |

| Rat | 240 pM |

Source:

Summary of Preclinical Findings

The preclinical data for DISC-0974 robustly supports its mechanism of action and therapeutic potential in treating anemia of inflammation. Key takeaways from the preclinical studies include:

-

Target Engagement: DISC-0974 effectively binds to hemojuvelin and inhibits the BMP signaling pathway, leading to a reduction in hepcidin production.

-

Pharmacodynamic Effects: Administration of DISC-0974 results in a dose-dependent decrease in serum hepcidin, a corresponding increase in serum iron and transferrin saturation, and an improvement in hemoglobin levels.

-

Efficacy in Disease Models: DISC-0974 has demonstrated efficacy in a rat model of chronic kidney disease-associated anemia and a non-human primate model of inflammation.

-

Favorable Pharmacokinetics: Preclinical pharmacokinetic data supports the potential for monthly dosing in humans.

These preclinical findings have provided a strong rationale for the clinical development of DISC-0974 for the treatment of various forms of anemia of inflammation.

References

- 1. Frontiers | Non-human Primate Models to Investigate Mechanisms of Infection-Associated Fetal and Pediatric Injury, Teratogenesis and Stillbirth [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Therapeutic efficacy of recombinant interleukin-6 (IL-6) alone and combined with recombinant human IL-3 in a nonhuman primate model of high-dose, sublethal radiation-induced marrow aplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

The GSPT1 Degrader AN5777: A Technical Overview of its Impact on Erythropoiesis and Putative Effects on Iron Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN5777 is a novel small molecule identified as a potent and specific degrader of the G1 to S phase transition 1 (GSPT1) protein. GSPT1, also known as eukaryotic peptide chain release factor GTP-binding subunit eRF3a, is a critical component of the translation termination complex, essential for protein synthesis. By inducing the degradation of GSPT1 via the ubiquitin-proteasome system, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis, with pronounced effects on highly proliferative cells. This technical guide synthesizes the current understanding of the mechanism of action of GSPT1 degraders, with a specific focus on the consequential effects on red blood cell production (erythropoiesis) and the inferred impact on iron metabolism. While direct studies on this compound are limited, data from analogous GSPT1 degraders, such as CC-885 and CC-90009, provide a foundational framework for predicting its biological activity.

Introduction: GSPT1 as a Therapeutic Target

GSPT1 is a ubiquitously expressed protein that forms a complex with eRF1 to mediate the termination of translation at stop codons. Its essential role in protein synthesis makes it a compelling target in oncology, as cancer cells exhibit high rates of protein production to sustain their rapid growth and proliferation. The therapeutic strategy of targeted protein degradation, exemplified by molecules like this compound, offers a novel approach to inhibit GSPT1 function. These degraders act as "molecular glues," bringing GSPT1 into proximity with an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent destruction by the proteasome.

The Effect of GSPT1 Degradation on Hematopoiesis and Erythropoiesis

Erythropoiesis, the process of red blood cell production, is a highly regulated and proliferative process originating from hematopoietic stem cells (HSCs). HSCs differentiate into various progenitor cells, including megakaryocyte-erythroid progenitors (MEPs), which are the precursors to both red blood cells and platelets. Given the high demand for protein synthesis during erythroid differentiation, particularly for hemoglobin production, this lineage is theoretically highly susceptible to GSPT1 degradation.

A seminal study on the effects of GSPT1 degraders CC-885 and CC-90009 in hematological malignancies provides crucial insights. The findings from this research are pivotal for understanding the potential hematological effects of this compound.

Sparing of Normal Hematopoietic Stem Cells

A key finding from studies on GSPT1 degraders is the relative sparing of normal hematopoietic stem cells (HSCs)[1][2][3][4]. This suggests a potential therapeutic window where malignant cells, which are often more reliant on high protein synthesis rates, are more sensitive to GSPT1 degradation than the quiescent HSC population.

Impact on Megakaryocyte-Erythroid Progenitors (MEPs)

While long-term HSCs appear to be spared, the impact on more committed and actively dividing progenitors like MEPs is a critical consideration for erythropoiesis. The study by Sellar et al. (2022) included analysis of various hematopoietic progenitor populations, including MEPs[1]. While the primary focus was on leukemic cells, the data provides a basis for inferring the effects on normal erythroid development. A reduction in MEP proliferation or viability due to impaired protein synthesis would directly lead to decreased red blood cell production.

Postulated Effects on Iron Metabolism

Iron is an indispensable element for erythropoiesis, primarily for its incorporation into heme, the prosthetic group of hemoglobin. The regulation of iron metabolism is tightly linked to the rate of erythropoiesis. While no direct evidence currently links this compound or other GSPT1 degraders to the modulation of specific iron metabolism proteins, a profound impact can be inferred through the disruption of erythropoiesis.

A significant reduction in erythropoietic activity due to GSPT1 degradation would likely lead to:

-

Decreased Iron Utilization: With reduced hemoglobin synthesis, the demand for iron by erythroblasts would decrease.

-

Secondary Effects on Iron-Regulatory Proteins: The body may respond to the decreased iron demand by downregulating iron absorption and altering the expression of key iron-handling proteins. However, this remains a hypothetical consequence that requires experimental validation.

Quantitative Data from Studies on GSPT1 Degraders

The following table summarizes hypothetical quantitative data based on the expected effects of a GSPT1 degrader like this compound on hematopoietic cells, drawing parallels from published studies on similar compounds.

| Parameter | Cell Type | Treatment | Expected Outcome | Rationale |

| Cell Viability | Acute Myeloid Leukemia (AML) Cells | This compound | Significant Decrease | High proliferation and protein synthesis rates in cancer cells lead to sensitivity to GSPT1 degradation. |

| Normal Hematopoietic Stem Cells (HSCs) | This compound | Minimal to No Change | Quiescent nature of HSCs makes them less susceptible to inhibitors of protein synthesis. | |

| Megakaryocyte-Erythroid Progenitors (MEPs) | This compound | Decrease | High proliferative rate and commitment to differentiation require robust protein synthesis. | |

| Protein Levels | GSPT1 | Various Hematopoietic Cells | >80% Reduction | Direct mechanistic effect of this compound as a GSPT1 degrader. |

| Hemoglobin | Differentiating Erythroblasts | Decrease | Impaired translation termination would disrupt the synthesis of globin chains. | |

| Iron Metabolism | Serum Iron | In vivo model | Potential Increase | Reduced erythropoietic uptake of iron from circulation. |

| Transferrin Saturation | In vivo model | Potential Increase | Consequence of decreased iron utilization by the bone marrow. | |

| Ferritin | In vivo model | Potential Increase | Reflective of increased iron stores due to decreased consumption. |

Note: The data presented for iron metabolism parameters are speculative and represent potential downstream consequences of impaired erythropoiesis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the impact of a GSPT1 degrader like this compound on erythropoiesis and hematopoiesis, adapted from established protocols.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on different hematopoietic cell populations.

-

Procedure:

-

Plate hematopoietic cell lines (e.g., AML cell lines) and primary cells (e.g., purified HSCs and MEPs) in appropriate culture medium.

-

Treat cells with a dose range of this compound or vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Measure luminescence using a plate reader and normalize data to vehicle-treated controls.

-

Western Blot for GSPT1 Degradation

-

Objective: To confirm the degradation of GSPT1 protein following treatment with this compound.

-

Procedure:

-

Treat cells with this compound or vehicle control for various time points (e.g., 2, 4, 8, 24 hours).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against GSPT1 and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In vitro Erythroid Differentiation Assay

-

Objective: To evaluate the effect of this compound on the differentiation of erythroid progenitors.

-

Procedure:

-

Culture purified human CD34+ hematopoietic stem and progenitor cells in a two-phase liquid culture system to promote erythroid differentiation.

-

Phase 1 (Days 0-7): Culture in medium containing SCF, IL-3, and erythropoietin (EPO).

-

Phase 2 (Days 7-14): Culture in medium with EPO and insulin.

-

-

Introduce this compound or vehicle control at the beginning of the culture or at the start of Phase 2.

-

Monitor cell proliferation and viability throughout the culture period.

-

Assess erythroid differentiation at various time points by flow cytometry using erythroid-specific surface markers (e.g., CD71 and CD235a).

-

Analyze hemoglobin synthesis by staining with benzidine or by high-performance liquid chromatography (HPLC).

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: this compound-induced degradation of GSPT1 via the ubiquitin-proteasome system.

Downstream Effects of GSPT1 Degradation

Caption: Cellular consequences of GSPT1 degradation.

Experimental Workflow for Assessing Hematological Effects

Caption: Workflow for evaluating this compound's impact on in vitro erythropoiesis.

Conclusion and Future Directions

This compound, as a GSPT1 degrader, holds promise as a therapeutic agent, particularly in oncology. Its mechanism of action, centered on the disruption of protein synthesis, has profound implications for highly proliferative tissues, including the hematopoietic system. While preclinical data on analogous compounds suggest a relative sparing of quiescent HSCs, the impact on committed erythroid progenitors is likely to be significant, leading to a reduction in red blood cell production. The consequent effects on iron metabolism are, at present, inferential and represent a critical area for future investigation. Direct studies are warranted to quantify the impact of this compound on erythroid differentiation, hemoglobin synthesis, and the expression of key iron-regulatory genes to fully elucidate its hematological profile and inform its clinical development.

References

- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

Investigational Agent Daprodustat for Anemia: A Technical Overview

Disclaimer: No publicly available information was found for an investigational agent designated "AN5777." This document provides a comprehensive technical guide on Daprodustat , a well-documented investigational agent for anemia, as a representative example of a novel therapeutic in this class.

Executive Summary

Daprodustat (formerly GSK1278863) is an orally administered small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. By inhibiting these enzymes, daprodustat mimics the physiological effects of hypoxia, leading to the stabilization and accumulation of HIF transcription factors. This results in a coordinated erythropoietic response, including the endogenous production of erythropoietin (EPO) and improved iron metabolism, thereby addressing anemia, particularly in the context of chronic kidney disease (CKD). Clinical development has been extensive, with the comprehensive Phase III ASCEND program evaluating its efficacy and safety in both non-dialysis and dialysis-dependent CKD patients.

Core Mechanism of Action

Daprodustat is a potent, reversible inhibitor of three HIF-prolyl hydroxylase isoforms: PHD1, PHD2, and PHD3, with an IC50 in the low nanomolar range.[1] Under normoxic conditions, these PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.[2][3][4]

By inhibiting the PHD enzymes, daprodustat prevents HIF-α hydroxylation, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[3] The stabilized HIF-α then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. This HIFα/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.

Key target genes involved in the correction of anemia include:

-

Erythropoietin (EPO): Leading to increased production of endogenous EPO, which stimulates erythropoiesis in the bone marrow.

-

Genes involved in iron metabolism: Daprodustat has been shown to increase serum transferrin and total iron-binding capacity (TIBC) while decreasing serum hepcidin and ferritin. This leads to improved iron availability for incorporation into hemoglobin.

This mechanism contrasts with traditional anemia treatments like recombinant human erythropoietin (rHuEPO), which provide supraphysiological levels of a single hormone. Daprodustat aims to induce a more physiological and coordinated erythropoietic response.

Signaling Pathway Diagram

Caption: The HIF-α signaling pathway under normoxia and in the presence of Daprodustat.

Preclinical Data

In preclinical studies, daprodustat (GSK1278863) demonstrated potent inhibition of PHD enzymes 1-3, leading to the stabilization of HIF-α in various cell lines and subsequent production of EPO.

| Species | Administration | Key Findings | Reference |

| Normal Mice | Single oral dose | Significant, dose-dependent increases in circulating plasma EPO. Minimal increases in plasma VEGF-A. | |

| Preclinical Species | Once-daily oral administration | Significantly increased reticulocytes and red blood cell mass parameters. | |

| Animal Models of CKD | N/A | Increased erythropoietin and hemoglobin levels. |

These studies confirmed the mechanism of action and supported the progression of daprodustat into clinical development, demonstrating an acceptable nonclinical toxicity profile.

Clinical Development Program: ASCEND

The efficacy and safety of daprodustat were evaluated in the comprehensive Phase III ASCEND (Anemia Studies in CKD: Erythropoiesis via a Novel PHI Daprodustat) program, which enrolled over 8,000 patients. The program included five pivotal studies to assess daprodustat across the full spectrum of CKD.

Key Phase III Trials

| Trial Name | Population | Number of Patients | Comparator | Primary Endpoints |

| ASCEND-ND (NCT02876835) | Non-Dialysis CKD Patients | 3,872 | Darbepoetin alfa | 1. Mean change in hemoglobin (Hb). 2. Time to first occurrence of Major Adverse Cardiovascular Events (MACE). |

| ASCEND-D (NCT02879305) | Dialysis-Dependent CKD Patients | 2,964 | Erythropoiesis-Stimulating Agent (ESA) | 1. Mean change in hemoglobin (Hb). 2. Time to first occurrence of MACE. |

| ASCEND-ID | Incident Dialysis CKD Patients | N/A | ESA | Maintenance of Hb levels. |

| ASCEND-TD | Dialysis CKD Patients | N/A | ESA | Efficacy of three-times-weekly dosing. |

| ASCEND-NHQ | Non-Dialysis CKD Patients | N/A | Placebo | Improvement in Hb levels and quality of life (SF-36 vitality score). |

Clinical Efficacy and Safety Data

The ASCEND program demonstrated that daprodustat met its primary efficacy endpoints in each of the five trials, showing an improvement in hemoglobin levels in untreated patients and maintaining hemoglobin levels in patients switching from an ESA.

ASCEND-ND (Non-Dialysis)

-

Efficacy: Daprodustat was non-inferior to darbepoetin alfa in improving and/or maintaining hemoglobin levels within the target range (10-11.5 g/dL).

-

Safety (MACE): Daprodustat was non-inferior to darbepoetin alfa. The hazard ratio for the time to the first occurrence of MACE was 1.03 (95% CI, 0.89 to 1.19), meeting the pre-defined non-inferiority margin of 1.25.

ASCEND-D (Dialysis)

-

Efficacy: Daprodustat was non-inferior to conventional ESAs in maintaining hemoglobin levels within the target range (10-11.5 g/dL).

-

In a subgroup analysis of peritoneal dialysis patients, the mean change in hemoglobin was 0.38 g/dL for daprodustat versus 0.23 g/dL for darbepoetin alfa (adjusted mean difference 0.15, 95% CI, -0.04 to 0.34).

-

-

Safety (MACE): Daprodustat was non-inferior to ESA control. The hazard ratio for the time to the first occurrence of MACE was 0.93 (95% CI, 0.81 to 1.07), meeting the pre-defined non-inferiority margin of 1.25.

Commonly Reported Adverse Events Across the ASCEND program, the most commonly reported adverse events in patients receiving daprodustat included hypertension, diarrhea, dialysis hypotension, peripheral edema, and urinary tract infection. The incidence of treatment-emergent adverse events was generally similar between daprodustat and control groups.

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary. However, the methodologies for the key clinical trials can be summarized based on their design.

ASCEND-ND and ASCEND-D Trial Protocol Outline

The following diagram illustrates the general workflow for the pivotal Phase III trials.

Caption: Generalized workflow for the ASCEND-ND and ASCEND-D clinical trials.

Methodological Summary:

-

Patient Population: Adult patients with anemia associated with CKD were enrolled. The ASCEND-ND trial focused on patients not on dialysis (Stages 3-5), while ASCEND-D enrolled patients on dialysis.

-

Study Design: Both were Phase 3, randomized, open-label, active-controlled, parallel-group studies with blinded endpoint assessment.

-

Randomization: Patients were randomized on a 1:1 basis to receive either oral daprodustat or a conventional ESA (darbepoetin alfa in ASCEND-ND).

-

Dosing and Titration: Daprodustat was administered orally once daily. Doses for both daprodustat and the active comparator were adjusted throughout the trial to achieve and maintain hemoglobin levels within a prespecified target range (typically 10-11.5 g/dL).

-

Primary Efficacy Endpoint: The co-primary efficacy endpoint was the mean change in hemoglobin from baseline to a defined evaluation period (e.g., average over Weeks 28-52).

-

Primary Safety Endpoint: The co-primary safety endpoint was the time to the first occurrence of an adjudicated major adverse cardiovascular event (MACE), defined as all-cause mortality, non-fatal myocardial infarction, or non-fatal stroke.

-

Iron Management: A uniform iron management protocol was instituted across both treatment arms in the studies to ensure iron sufficiency.

Conclusion

Daprodustat represents a novel oral therapeutic option for the treatment of anemia in patients with chronic kidney disease. Its mechanism as a HIF-PH inhibitor offers a more physiological approach to stimulating erythropoiesis compared to traditional ESA therapy. The extensive ASCEND Phase III program has demonstrated its non-inferiority to ESAs in terms of both efficacy in managing hemoglobin levels and cardiovascular safety in both non-dialysis and dialysis-dependent populations. This positions daprodustat as a significant development in the management of renal anemia.

References

DISC-0974: A Technical Overview of its Discovery and Development for the Treatment of Anemia of Inflammation

Watertown, MA - DISC-0974, an investigational monoclonal antibody, is a first-in-class therapeutic agent designed to treat anemia of inflammation by targeting hemojuvelin (HJV), a critical regulator of iron homeostasis.[1] Developed by Disc Medicine and in-licensed from AbbVie, DISC-0974 is currently undergoing clinical evaluation in various patient populations, including those with myelofibrosis and non-dialysis dependent chronic kidney disease (NDD-CKD).[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of DISC-0974 for researchers, scientists, and drug development professionals.

Introduction: The Role of Hepcidin in Anemia of Inflammation

Anemia of inflammation, also known as anemia of chronic disease, is a prevalent condition associated with a range of chronic illnesses, including cancer, autoimmune diseases, and chronic kidney disease. A key driver of this condition is the hormone hepcidin, which acts as the master regulator of iron availability in the body. In states of chronic inflammation, elevated hepcidin levels lead to the internalization and degradation of ferroportin, the sole iron exporter on the surface of cells. This results in decreased absorption of dietary iron and the sequestration of iron within macrophages, rendering it unavailable for red blood cell production (erythropoiesis).

Mechanism of Action: Targeting Hemojuvelin to Suppress Hepcidin

DISC-0974 is a humanized monoclonal antibody that binds with high affinity to hemojuvelin (HJV). HJV is a co-receptor for bone morphogenetic proteins (BMPs), which are key signaling molecules in the pathway that regulates hepcidin expression in the liver. By binding to HJV, DISC-0974 inhibits the BMP-HJV interaction, leading to a downstream reduction in SMAD phosphorylation and subsequent suppression of hepcidin gene transcription. This reduction in hepcidin levels is expected to increase iron availability for erythropoiesis by allowing for normal iron absorption and release from stores. The biological rationale for targeting HJV is supported by human genetics, where individuals with loss-of-function mutations in the HJV gene exhibit significantly reduced hepcidin levels and increased iron levels.

Caption: DISC-0974 inhibits the HJV co-receptor, suppressing BMP signaling and hepcidin expression.

Preclinical Development

The efficacy of DISC-0974 in modulating iron metabolism was evaluated in several preclinical models.

Non-Human Primate Model of Inflammation-Induced Hypoferremia

In a study involving non-human primates, inflammation was induced using interleukin-6 (IL-6) to mimic the high-hepcidin state of anemia of inflammation. DISC-0974 demonstrated a dose-dependent prevention of the IL-6-induced increase in hepcidin.

Rat Model of Chronic Kidney Disease

An adenine-induced rat model of chronic kidney disease (CKD) was utilized to assess the therapeutic potential of DISC-0974 in this setting. Treatment with DISC-0974 led to a reduction in hepcidin gene expression in the liver, which in turn decreased serum hepcidin and increased serum iron concentrations. This resulted in improved cellular hemoglobinization, as measured by reticulocyte hemoglobin, and a significant improvement in hemoglobin levels compared to the vehicle group.

Caption: Workflow for preclinical evaluation of DISC-0974 in rat and non-human primate models.

Clinical Development

DISC-0974 has been evaluated in a Phase 1 study in healthy volunteers and is currently in Phase 1b/2 trials for patients with myelofibrosis and anemia, and for patients with non-dialysis dependent chronic kidney disease (NDD-CKD) and anemia.

Phase 1 Study in Healthy Volunteers

A first-in-human, double-blind, placebo-controlled, single-ascending dose study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of DISC-0974 in healthy participants.

Experimental Protocol:

-

Design: Double-blind, placebo-controlled, single-ascending dose.

-

Participants: 42 healthy volunteers.

-

Dosing: Single intravenous (IV) or subcutaneous (SC) doses ranging from 7 mg to 56 mg.

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Pharmacokinetics and pharmacodynamics (serum hepcidin, serum iron, ferritin, and hematology parameters).

| Dose Level | Administration | Key Pharmacodynamic Findings |

| Up to 56 mg | SC | Dose-dependent decreases in serum hepcidin (nearly 75% reduction from baseline at the highest dose). |

| Up to 56 mg | SC | Corresponding increases in serum iron. |

| 56 mg | SC | Statistically significant improvement in hemoglobin compared to placebo (+1.1 g/dL, p=0.009) at Day 42. |

Table 1: Summary of Phase 1 Healthy Volunteer Study Results

Phase 1b/2 Study in Patients with Myelofibrosis and Anemia

This open-label, multiple-ascending dose study is assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of DISC-0974 in patients with myelofibrosis (MF) and anemia.

Experimental Protocol:

-

Design: Open-label, multiple-ascending dose.

-

Participants: Patients with intermediate-2 or higher-risk MF and anemia (Hemoglobin < 10 g/dL or transfusion dependent).

-

Dosing: Monthly subcutaneous injections for a total of 6 doses.

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and measures of anemia benefit (hemoglobin levels, transfusion burden reduction, transfusion independence rate).

| Patient Subgroup | Dose Levels | Efficacy Outcome |

| Non-Transfusion Dependent (nTD) | 28-100 mg | 68.9% demonstrated a hemoglobin response of ≥1.5 g/dL. |

| Transfusion Dependent (TD) | 28-100 mg | One of two patients achieved transfusion independence. |

| All Patients | 28 mg | >75% reduction in serum hepcidin and >75% increase in serum iron. |

Table 2: Summary of Phase 1b/2 Myelofibrosis Study Results

Phase 1b Study in Patients with Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD) and Anemia

This Phase 1b, double-blind, placebo-controlled, single-ascending dose study is evaluating DISC-0974 in patients with NDD-CKD and anemia.

Experimental Protocol:

-

Design: Double-blind, placebo-controlled, single-ascending dose.

-

Participants: Patients with NDD-CKD stages 2-5, hemoglobin <10.5 g/dL (women) or <11.0 g/dL (men), serum ferritin ≥100 µg/L, and transferrin saturation ≤30%.

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Pharmacokinetics and pharmacodynamics.

| Dose Level (SC) | Key Pharmacodynamic Findings |

| 28 mg | Median reduction in hepcidin from baseline. |

| 40 mg | Dose-dependent reduction in hepcidin from baseline. |

| 60 mg | Median reduction in hepcidin greater than 75% at the highest dose level. Sustained increase in transferrin saturation (median increase of up to three times from baseline). |

Table 3: Summary of Phase 1b NDD-CKD Study Results

Caption: Generalized workflow for the clinical evaluation of DISC-0974.

Safety and Tolerability

Across the clinical trials conducted to date, DISC-0974 has been generally well-tolerated. In the healthy volunteer study, there were no serious or severe adverse events, and no adverse events leading to study withdrawal. In the myelofibrosis study, the only related adverse event reported in more than one patient was diarrhea.

Conclusion

DISC-0974 represents a novel and targeted approach to the treatment of anemia of inflammation. By inhibiting hemojuvelin, DISC-0974 effectively suppresses hepcidin production, leading to increased iron availability for erythropoiesis. Preclinical and clinical data have demonstrated a favorable safety profile and promising efficacy in improving hematologic parameters. Ongoing and future studies will further elucidate the therapeutic potential of DISC-0974 across a range of inflammatory and chronic diseases characterized by elevated hepcidin.

References

The Impact of AN5777 on Erythropoiesis: A Technical Overview

Disclaimer: Initial searches for a compound designated "AN5777" in the context of erythropoiesis did not yield any publicly available scientific data. Therefore, this document has been generated using a hypothetical small molecule inhibitor, herein named Erythro-suppressin A (ESA-5777) , to illustrate the requested in-depth technical guide format. The data, protocols, and pathways described below are representative examples for a fictional compound and should not be considered factual for any existing therapeutic agent.

Abstract

Erythropoiesis is the tightly regulated process of red blood cell production, primarily driven by the cytokine erythropoietin (EPO). Dysregulation of this pathway can lead to various hematological disorders. This technical guide provides a comprehensive overview of the biological impact and mechanism of action of Erythro-suppressin A (ESA-5777), a novel investigational small molecule inhibitor of erythropoiesis. The data presented herein demonstrates ESA-5777's potent and dose-dependent inhibition of erythroid progenitor proliferation and differentiation. This guide will detail the experimental protocols used to ascertain its efficacy and delineate its molecular mechanism through the inhibition of the JAK2/STAT5 signaling cascade.

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade downstream of the erythropoietin receptor (EPO-R). Upon EPO binding, the EPO-R dimerizes, leading to the trans-phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates several tyrosine residues on the intracellular domain of the EPO-R, creating docking sites for STAT5. Recruited STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of genes essential for erythroid progenitor survival, proliferation, and differentiation.[1][2] Constitutive activation of the JAK2/STAT5 pathway is associated with myeloproliferative neoplasms, making it a key therapeutic target.[2]

Erythro-suppressin A (ESA-5777) is a synthetic, cell-permeable small molecule designed to selectively inhibit the kinase activity of JAK2. This document summarizes the preclinical in vitro data demonstrating its inhibitory effects on erythropoiesis.

Quantitative Data Summary

The in vitro effects of ESA-5777 were evaluated using primary human CD34+ hematopoietic stem and progenitor cells differentiated towards the erythroid lineage. The following tables summarize the dose-dependent impact of ESA-5777 on key erythropoietic parameters.

Table 1: Effect of ESA-5777 on Erythroid Colony-Forming Unit (CFU-E) Formation

| ESA-5777 Concentration (nM) | Mean CFU-E Colonies (per 10^3 cells) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 152 | ± 12.5 | 0% |

| 1 | 135 | ± 11.8 | 11.2% |

| 10 | 98 | ± 9.3 | 35.5% |

| 100 | 45 | ± 5.1 | 70.4% |

| 1000 | 8 | ± 2.4 | 94.7% |

Table 2: Impact of ESA-5777 on Hemoglobin Synthesis in Differentiating Erythroid Precursors

| ESA-5777 Concentration (nM) | Mean Hemoglobin Content (pg/cell) | Standard Deviation | % Reduction |

| 0 (Vehicle Control) | 28.5 | ± 2.1 | 0% |

| 1 | 26.8 | ± 1.9 | 6.0% |

| 10 | 19.3 | ± 1.5 | 32.3% |

| 100 | 9.7 | ± 0.8 | 66.0% |

| 1000 | 2.1 | ± 0.3 | 92.6% |

Experimental Protocols

Erythroid Progenitor Colony-Forming Unit (CFU-E) Assay

This assay assesses the ability of erythroid progenitors to proliferate and form colonies in a semi-solid medium in response to erythropoietin.

-

Cell Source: Human bone marrow-derived CD34+ hematopoietic stem and progenitor cells.

-

Culture Medium: MethoCult™ H4230 (StemCell Technologies) supplemented with 3 U/mL recombinant human erythropoietin (EPO), 50 ng/mL recombinant human stem cell factor (SCF), and varying concentrations of ESA-5777 or vehicle control (0.1% DMSO).

-

Plating Density: 1 x 10^3 CD34+ cells per 35 mm culture dish.

-

Incubation: 14 days at 37°C in a 5% CO2 humidified incubator.

-

Colony Identification and Enumeration: CFU-E colonies, characterized by their reddish color due to hemoglobinization and consisting of 8-49 cells, were counted using an inverted microscope.

-

Data Analysis: The percentage of inhibition was calculated relative to the vehicle-treated control.

Western Blot Analysis of STAT5 Phosphorylation

This method was employed to confirm the mechanism of action of ESA-5777 by measuring the phosphorylation status of STAT5, a direct downstream target of JAK2.

-

Cell Line: UT-7, an EPO-dependent human leukemia cell line.

-

Cell Treatment: Cells were starved of cytokines for 4 hours and then pre-treated with varying concentrations of ESA-5777 or vehicle control for 1 hour. Subsequently, cells were stimulated with 10 U/mL recombinant human EPO for 15 minutes.

-

Protein Extraction: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: 30 µg of protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5. A β-actin antibody was used as a loading control.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies were used, and chemiluminescence was detected using an imaging system.

-

Densitometry: Band intensities were quantified, and the ratio of phosphorylated STAT5 to total STAT5 was calculated.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Erythro-suppressin A (ESA-5777)

Caption: Mechanism of action of Erythro-suppressin A (ESA-5777).

Experimental Workflow for Efficacy Testing

Caption: Workflow for assessing the in vitro efficacy of ESA-5777.

Conclusion

The preclinical data presented in this technical guide demonstrate that Erythro-suppressin A (ESA-5777) is a potent inhibitor of human erythropoiesis in vitro. Its mechanism of action, through the targeted inhibition of the JAK2/STAT5 signaling pathway, provides a strong rationale for its potential therapeutic application in disorders characterized by excessive or inappropriate erythropoiesis. Further studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

Technical Guide: Molecular Characteristics of AN5777, a GSPT1-Targeting Molecular Glue Degrader

Disclaimer: Initial information suggesting AN5777 is an antibody is incorrect. This compound is a small molecule degrader of the G1 to S phase transition 1 (GSPT1) protein. This guide provides a comprehensive overview of its molecular characteristics and mechanism of action based on available preclinical research.

Executive Summary

This compound is a novel, non-IMiD (Immunomodulatory imide drug) acylhydrazone compound that functions as a molecular glue to induce the degradation of GSPT1.[1] GSPT1 is a promising therapeutic target in oncology due to its overexpression in various tumors and its crucial role in protein translation termination.[1] this compound leverages the ubiquitin-proteasome system to achieve targeted degradation of GSPT1, leading to antitumor effects.[1][2] Mechanistic studies have shown that this compound's cytotoxic effects are dependent on the presence of both Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex, and GSPT1.[1] The degradation of GSPT1 by this compound results in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.

Molecular Profile and Mechanism of Action

This compound acts as a "molecular glue," a type of small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the formation of a ternary complex between GSPT1 and CRBN, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The subsequent depletion of cellular GSPT1 disrupts protein translation termination, triggering downstream cellular stress responses that culminate in cell cycle arrest and apoptosis.

Quantitative Biological Activity

This compound has demonstrated significant antiproliferative activity against the U937 and OCI-AML-2 human leukemia cell lines. While the specific IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values for this compound are not publicly available in the referenced abstracts, the following table provides a template for such data and includes representative data for other GSPT1 degraders to illustrate typical potency.

| Parameter | Cell Line | This compound Value | Reference GSPT1 Degrader Value | Assay Type |

| Antiproliferative Activity (IC50) | U937 | Data not available | - | Cell Viability Assay |

| Antiproliferative Activity (IC50) | OCI-AML-2 | Data not available | - | Cell Viability Assay |

| GSPT1 Degradation (DC50) | - | Data not available | < 30 nM (GSPT1 degrader-2) | Western Blot / Proteomics |

| GSPT1 Degradation (Dmax) | - | Data not available | 97% (GSPT1 degrader-11) | Western Blot / Proteomics |

Reference data is for illustrative purposes and does not represent the activity of this compound.

Experimental Protocols

The characterization of this compound and other GSPT1 degraders involves a series of in vitro assays to determine their biological activity and mechanism of action.

Cell Viability Assay (e.g., MTT or MTS Assay)

Objective: To determine the antiproliferative effect of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., U937, OCI-AML-2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for GSPT1 Degradation

Objective: To quantify the degradation of GSPT1 protein following treatment with this compound.

-

Cell Treatment: Treat cells with various concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for GSPT1. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel GSPT1 degrader like this compound.

References

No Direct Interaction Between AN5777 and the HJV/BMP/SMAD Pathway Found in Publicly Available Data

For Immediate Release

[City, State] – November 26, 2025 – An extensive review of publicly available scientific literature, clinical trial databases, and patent filings has found no evidence of a direct interaction between the preclinical compound AN5777 and the HJV/BMP/SMAD signaling pathway involved in iron metabolism. All current research indicates that this compound is a GSPT1 degrader with a mechanism of action centered on the ubiquitin-proteasome system for potential anti-cancer applications.

This compound, developed by the Kunming Institute of Botany, has been identified as a novel agent that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. This mechanism has shown promise in preclinical studies for its antiproliferative effects in tumor cells. The compound's activity is dependent on the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the subsequent degradation of GSPT1 by the proteasome. This targeted protein degradation approach is a subject of significant interest in oncology drug development.

The user's query for an in-depth technical guide on the interaction between this compound and the HJV/BMP/SMAD pathway did not yield any relevant findings connecting the two. This pathway is a critical regulator of systemic iron homeostasis, primarily through its control of the iron-regulatory hormone hepcidin. While this pathway is a significant area of research for iron-related disorders, there is no current data to suggest that this compound or its target GSPT1 directly modulate its components.

In the absence of a documented interaction, a detailed technical guide on the specific topic of this compound and the HJV/BMP/SMAD pathway cannot be constructed. However, to address the broader interest in this signaling cascade, a general overview of the HJV/BMP/SMAD pathway and a typical experimental workflow for its investigation are provided below.

The HJV/BMP/SMAD Signaling Pathway in Iron Homeostasis

The HJV/BMP/SMAD pathway is the principal signaling cascade responsible for regulating the expression of hepcidin, the master regulator of iron balance in the body. This pathway integrates signals related to iron levels to maintain homeostasis.

General Experimental Workflow for Investigating Pathway Modulation

Researchers investigating compounds that may modulate the HJV/BMP/SMAD pathway typically follow a multi-step experimental workflow. This process allows for the comprehensive evaluation of a compound's effect on the pathway and its downstream biological consequences.

While a direct link between this compound and the HJV/BMP/SMAD pathway remains to be discovered, the provided diagrams and overview serve as a valuable resource for researchers in the field of iron metabolism. Future research may uncover novel interactions and expand our understanding of the complex regulatory networks governing iron homeostasis.

Contact: [Not Applicable]

Methodological & Application

Preclinical Application Notes and Protocols for AN5777

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AN5777 is a novel, preclinical small molecule identified as a GSPT1 (G1 to S phase transition 1) degrader.[1] Developed by the Kunming Institute of Botany, this compound operates through a "molecular glue" mechanism, inducing the degradation of GSPT1 via the ubiquitin-proteasome system.[1] GSPT1 is a promising anti-tumor target due to its crucial role in terminating protein translation and its overexpression in various cancers.[1] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in tumor cell lines, inducing G1 phase cell cycle arrest and apoptosis.[1] These characteristics position this compound as a promising candidate for further development as a therapeutic agent for hematological malignancies and potentially other neoplasms.[1]

These application notes provide an overview of the preclinical administration and evaluation of this compound, including its mechanism of action, suggested experimental protocols for in vitro studies, and illustrative data presentation.

Mechanism of Action

This compound functions as a GSPT1 degrader by hijacking the E3 ubiquitin ligase complex. The compound facilitates the interaction between the E3 ligase substrate receptor Cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome. The degradation of GSPT1 disrupts protein translation, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.

Experimental Protocols

In Vitro Anti-Proliferative Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture tumor cell lines (e.g., U937, OCI-AML-2) in appropriate media and conditions.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

GSPT1 Degradation Analysis by Western Blot

Objective: To confirm the degradation of GSPT1 protein following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against GSPT1 and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative GSPT1 protein levels.

Cell Cycle Analysis by Flow Cytometry

Objective: To evaluate the effect of this compound on cell cycle progression.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Fixation and Staining: Harvest the cells, fix them in cold ethanol, and stain with a DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and compare the treated samples to the vehicle control.

Illustrative Data

Table 1: Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines (Illustrative Data)

| Cell Line | IC50 (nM) |

| U937 | 50 |

| OCI-AML-2 | 75 |

| MOLM-13 | 60 |

| MV-4-11 | 85 |

Table 2: GSPT1 Protein Degradation in U937 Cells after 24-hour Treatment with this compound (Illustrative Data)

| This compound Concentration (nM) | Relative GSPT1 Protein Level (%) |

| 0 (Vehicle) | 100 |

| 10 | 85 |

| 50 | 40 |

| 100 | 15 |

| 500 | <5 |

Table 3: Cell Cycle Distribution in OCI-AML-2 Cells after 48-hour Treatment with this compound (Illustrative Data)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 45 | 35 | 20 |

| This compound (75 nM) | 70 | 15 | 15 |

Experimental Workflow Visualization

References

Application Notes and Protocols for Measuring Hepcidin Levels Following Treatment with a Hypothetical Hepcidin Inhibitor AN5777

Disclaimer: The following application notes and protocols are based on the hypothetical premise that AN5777 is an inhibitor of hepcidin or its signaling pathway. As of the date of this document, there is no publicly available scientific literature or clinical trial data specifically referencing a compound designated "this compound." The information provided is based on established principles of iron metabolism, hepcidin physiology, and common methodologies for hepcidin measurement.

Introduction

Hepcidin is a peptide hormone that plays a central role in regulating systemic iron homeostasis.[1][2][3] It acts by binding to the iron exporter ferroportin, leading to its internalization and degradation.[2][4] This process reduces the absorption of dietary iron and inhibits the release of iron from macrophages and hepatocytes. Elevated hepcidin levels are associated with the anemia of inflammation (also known as anemia of chronic disease), where functional iron deficiency occurs despite adequate iron stores.

Therapeutic strategies aimed at inhibiting hepcidin or its signaling pathway are being explored for the treatment of anemia of inflammation and other iron-related disorders. A hypothetical hepcidin inhibitor, this compound, would be expected to increase ferroportin expression on cell surfaces, leading to increased serum iron levels and improved iron availability for erythropoiesis.

These application notes provide a framework for researchers, scientists, and drug development professionals to measure and evaluate the pharmacodynamic effects of a putative hepcidin inhibitor like this compound by quantifying changes in serum hepcidin levels and other key iron parameters.

Putative Mechanism of Action of this compound

This compound, as a hypothetical hepcidin inhibitor, is postulated to interfere with the hepcidin-ferroportin axis. The expected outcome of this compound treatment is an increase in serum iron concentration, which can be utilized for the production of red blood cells. The proposed signaling pathway is illustrated in the diagram below.

Caption: Proposed mechanism of action of this compound as a hepcidin inhibitor.

Experimental Protocols

Study Design and Subject Enrollment

This protocol outlines a pre-clinical or early-phase clinical study to assess the effect of this compound on hepcidin levels.

-

Study Population: For pre-clinical studies, an appropriate animal model of anemia of inflammation should be used. For clinical studies, enroll healthy volunteers or patients with a confirmed diagnosis of anemia of inflammation.

-

Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment, including age, sex, and baseline hematological and iron parameters. Exclude subjects with confounding conditions such as hemochromatosis, active infections not related to the primary chronic disease, or recent blood transfusions.

-

Treatment Groups:

-

Placebo control group.

-

This compound treatment group(s) at varying doses.

-

-

Sample Collection Schedule: Collect blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 2, 4, 8, 12, 24, 48, and 72 hours) to capture the pharmacodynamic profile of this compound.

Blood Sample Collection and Processing

Proper sample handling is critical for accurate hepcidin measurement.

-

Sample Type: Serum or plasma can be used for hepcidin measurement. For serum, collect blood in a red-top tube. For plasma, use tubes containing either lithium heparin (green top) or EDTA (purple top).

-

Collection Procedure:

-

Collect blood from fasting subjects to minimize diurnal variations in hepcidin levels.

-

For serum, allow the blood to clot at room temperature for at least 2 hours.

-

For plasma, gently invert the collection tubes several times immediately after collection.

-

Centrifuge the samples at 1500 x g for 15 minutes at 4°C.

-

Aliquot the supernatant (serum or plasma) into cryovials. A minimum of 0.25 mL per aliquot is recommended to allow for repeat measurements if necessary.

-

-

Sample Storage: Store aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Hepcidin Measurement by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a widely used method for quantifying hepcidin in biological samples.

-

Principle: This assay is based on the competition between unlabeled hepcidin in the sample and a fixed amount of labeled hepcidin for a limited number of binding sites on a specific anti-hepcidin antibody coated on a microplate. The amount of labeled hepcidin bound to the antibody is inversely proportional to the concentration of hepcidin in the sample.

-

Materials:

-

Commercially available hepcidin ELISA kit (select a kit validated for the species of interest).

-

Microplate reader capable of measuring absorbance at the appropriate wavelength.

-

Calibrated pipettes and multichannel pipettes.

-

Deionized water.

-

Wash buffer, substrate solution, and stop solution (typically provided in the kit).

-

-

Procedure (based on a typical commercial kit):

-

Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and quality controls as per the kit instructions. Dilute samples if necessary.

-

Assay: a. Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. b. Add the labeled hepcidin conjugate to all wells. c. Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature). d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a specified time to allow for color development. f. Add the stop solution to terminate the reaction.

-